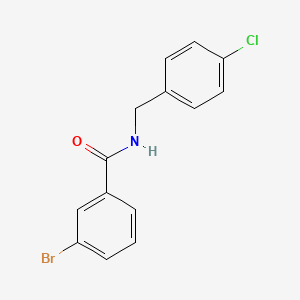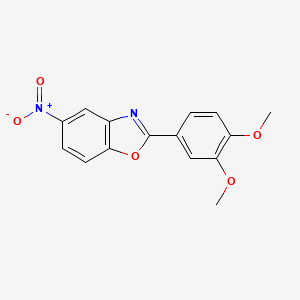
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DPTU belongs to the class of thiourea derivatives, which have been shown to possess various biological activities. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be mediated by the inhibition of topoisomerase II and the activation of caspase enzymes, which are involved in the apoptotic process. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been reported to inhibit the growth and proliferation of fungal cells by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has several advantages for lab experiments, including its potent biological activity and its relatively low toxicity. However, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has some limitations, including its low solubility in aqueous solutions and its potential to form insoluble aggregates.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea and its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea in animal models and clinical trials.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 2,4-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with 3-pyridinylamine to produce N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been shown to possess various biological activities, including anticancer, antifungal, and antiviral properties. In particular, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has also been shown to inhibit the growth of several fungal species, including Candida albicans and Aspergillus niger. Additionally, N-(2,4-dimethoxyphenyl)-N'-3-pyridinylthiourea has been reported to possess antiviral activity against the hepatitis B virus.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-5-6-12(13(8-11)19-2)17-14(20)16-10-4-3-7-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYUKSMPLPFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)
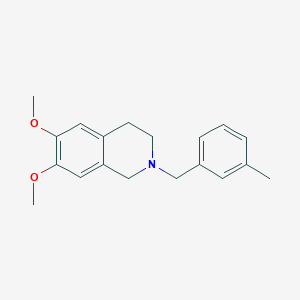
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
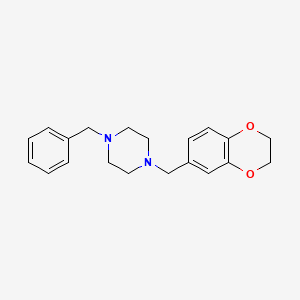
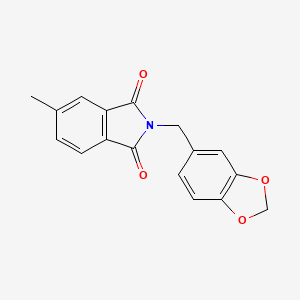
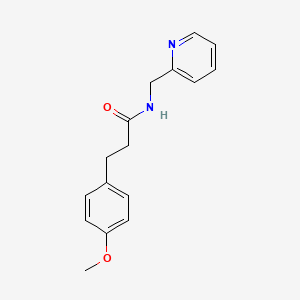
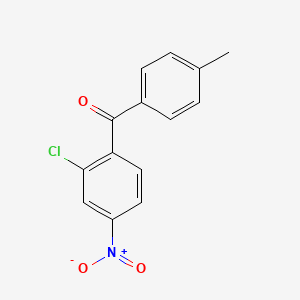
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)

